molecular formula C7H7F3N2O B1531345 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine CAS No. 1227581-88-5

3-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B1531345
M. Wt: 192.14 g/mol
InChI Key: ULFTZYNIRAGCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1227581-88-5. It has a molecular weight of 192.14 and its IUPAC name is 3-methoxy-4-(trifluoromethyl)-2-pyridinylamine .


Synthesis Analysis

Trifluoromethylpyridines, including 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, are synthesized and applied as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been made possible by the development of organic compounds containing fluorine .


Molecular Structure Analysis

The InChI code for 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine is 1S/C7H7F3N2O/c1-13-5-4(7(8,9)10)2-3-12-6(5)11/h2-3H,1H3,(H2,11,12). This code provides a specific string of characters that represents the molecular structure of the compound .


Chemical Reactions Analysis

Trifluoromethylpyridines, including 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties contribute to their biological activities and their use in various chemical reactions .

Scientific Research Applications

Hypervalent Complex Formation

Trifluorosilanes, including compounds structurally related to 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, have been shown to form hypervalent complexes with pyridine derivatives through intermolecular silicon-nitrogen interactions. These interactions lead to the formation of pentacoordinate and hexacoordinate complexes at low temperatures, showcasing the potential of such compounds in supramolecular chemistry due to their efficient and versatile binding motifs (Nakash, Gut, & Goldvaser, 2005).

Photophysical Property Tuning

Lanthanide tris(dipicolinates) derived from similar compounds exhibit remarkable tuning of photophysical properties, which is crucial for the design of bioprobes. These complexes demonstrate how the nature of terminal functions in ligands can modulate metal-centered luminescence, providing insights into the design of luminescent probes for biological applications (Gassner, Duhot, Bünzli, & Chauvin, 2008).

Catalysis

Group 3 metal triamido complexes, leveraging the structural motifs of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, have been used as catalysts for the aminomethylation reaction of ortho-pyridyl C-H bonds. This application demonstrates the compound's relevance in organic synthesis, particularly in the modification and functionalization of pyridine derivatives and N-heteroaromatics (Nagae, Shibata, Tsurugi, & Mashima, 2015).

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Trifluoromethylpyridines, including 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, are expected to have many novel applications in the future. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

3-methoxy-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-4(7(8,9)10)2-3-12-6(5)11/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFTZYNIRAGCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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